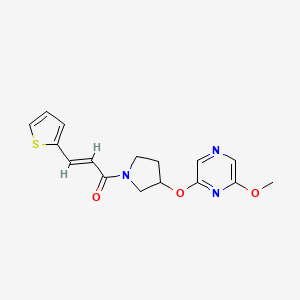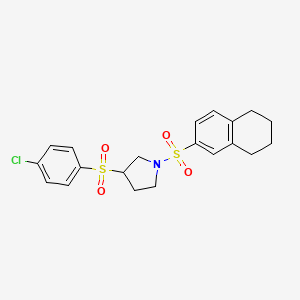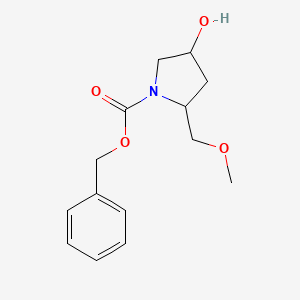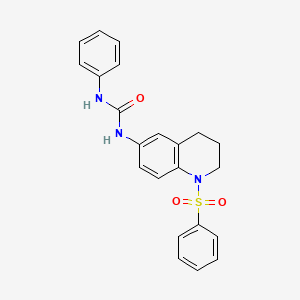
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Effects
- A study by Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, demonstrating significant antiarrhythmic and antihypertensive activities in some compounds. This research suggests potential cardiovascular applications for similar compounds (Malawska et al., 2002).
In Vitro and In Vivo Evaluation
- Hutchinson et al. (2003) identified a compound as a potent antagonist of the alpha(v)beta(3) receptor, displaying significant efficacy in in vivo models of bone turnover. This indicates potential applications in osteoporosis treatment (Hutchinson et al., 2003).
Anti-Inflammatory and Analgesic Activity
- Abu‐Hashem and Youssef (2011) synthesized new derivatives with promising analgesic and anti-inflammatory activities. The research highlights the therapeutic potential of such compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Electrochromic Applications
- Su et al. (2017) synthesized dithienylpyrroles-based electrochromic polymers, demonstrating their utility in high-contrast electrochromic devices. This research suggests applications in electronic displays and smart windows (Su et al., 2017).
Anticancer and Anticonvulsant Activity
- Kamiński et al. (2015) developed new hybrid compounds with broad anticonvulsant activities and potential anticancer properties. This study indicates the versatility of such compounds in treating neurological disorders and cancer (Kamiński et al., 2015).
Corrosion Inhibition
- Ansari et al. (2015) demonstrated the effectiveness of pyridine derivatives as corrosion inhibitors for steel in acidic environments. This application is crucial in industrial settings to protect metal infrastructure (Ansari et al., 2015).
Metabotropic Glutamate Receptor Modulation
- Hikichi et al. (2010) investigated the effects of a novel metabotropic glutamate receptor modulator, indicating potential for modulating cognitive functions and central nervous system activity (Hikichi et al., 2010).
properties
IUPAC Name |
(E)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-21-14-9-17-10-15(18-14)22-12-6-7-19(11-12)16(20)5-4-13-3-2-8-23-13/h2-5,8-10,12H,6-7,11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPERVKZZNQUDKE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2593251.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)







![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)
![5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2593273.png)